molecular formula C9H6N2S B13669110 4-Aminobenzo[b]thiophene-3-carbonitrile

4-Aminobenzo[b]thiophene-3-carbonitrile

Cat. No.: B13669110
M. Wt: 174.22 g/mol
InChI Key: LYFXMHJVOIVDDB-UHFFFAOYSA-N
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Description

4-Aminobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core structure. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry . The compound’s unique structure makes it a valuable building block in drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminobenzo[b]thiophene-3-carbonitrile involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the microwave-assisted synthesis for large-scale production. This includes scaling up the reaction conditions and ensuring consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiophenes with functional groups like halogens, alkyl, and aryl groups.

Scientific Research Applications

4-Aminobenzo[b]thiophene-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzo[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, making it a valuable tool in cancer research and other therapeutic areas .

Comparison with Similar Compounds

  • 2-Aminobenzo[b]thiophene-3-carbonitrile
  • 3-Aminobenzo[b]thiophene-2-carbonitrile
  • 4-Aminothieno[2,3-b]pyridine-2-carboxamide

Comparison: 4-Aminobenzo[b]thiophene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in binding to certain molecular targets, such as kinases, compared to its analogs .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-amino-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H6N2S/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,11H2

InChI Key

LYFXMHJVOIVDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C#N)N

Origin of Product

United States

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